3,3-Dimethyl-2-pyrrolidinone
Overview
Description
3,3-Dimethyl-2-pyrrolidinone is a chemical compound with the molecular formula C6H11NO . It is related to pyrrolidinone, a five-membered lactam present in both natural and synthetic compounds .
Synthesis Analysis
The synthesis of pyrrolidinone derivatives, including 3,3-Dimethyl-2-pyrrolidinone, has been reported in various studies . One method involves the use of citric acid as a green catalyst in a green solvent under ultrasound irradiation .Molecular Structure Analysis
The molecular structure of 3,3-Dimethyl-2-pyrrolidinone consists of a five-membered ring with two methyl groups attached to the 3rd carbon atom and a carbonyl group attached to the 2nd carbon atom .Physical And Chemical Properties Analysis
3,3-Dimethyl-2-pyrrolidinone has a molecular weight of 113.16 . It has a density of 0.9±0.1 g/cm3, a boiling point of 229.2±9.0 °C at 760 mmHg, and a flash point of 121.7±3.7 °C .Scientific Research Applications
Stereoselective Synthesis
The synthesis and utility of 3,3-dimethyl-2-pyrrolidinone, particularly the variant 3,3-dimethyl-5-substituted-2-pyrrolidinone (‘Quat’ chiral auxiliary), are pivotal in stereoselective enolate reactions of attached N-acyl side chains. This compound facilitates the creation of stereodefined structures due to its ability to operate under mild, non-racemising conditions, which is crucial for preserving the chiral integrity of the side chain upon its ultimate removal. Such characteristics make it an invaluable tool in the synthesis of enantiomerically pure compounds, a cornerstone in the development of pharmaceuticals and agrochemicals (Davies et al., 2002).
Solvent Interaction Studies
Research into the solvent effects on the dimeric self-association of 2-pyrrolidinone derivatives, including 3,3-dimethyl-2-pyrrolidinone, has shed light on the fundamental interactions governing their behavior in different solvent environments. Through ab initio studies, insights into the stability of cyclic versus open dimer forms in various solvents have been gained, providing valuable information on the hydrogen bonding capabilities and solvent interactions of pyrrolidinone compounds. This understanding is critical for optimizing reaction conditions in synthesis and for applications in solvent selection in chemical processes (Yekeler, 2001).
Conjugate Addition Reactions
3-Pyrrolin-2-ones and 2-pyrrolidinones, closely related to 3,3-dimethyl-2-pyrrolidinone, are key moieties in several bioactive natural products. Research into reactive 3-pyrrolin-2-ones in conjugate addition reactions has opened new avenues for synthesizing complex organic molecules, including the potential for creating nootropic compounds like nebracetam. These studies underscore the versatility of pyrrolidinone derivatives in synthetic organic chemistry, highlighting their role in building complex architectures with potential biological activity (Alves, 2007).
Photoactivation for Compound Release
Research into amino-substituted 1,4-benzoquinones, including 2-pyrrolidino derivatives, demonstrates the potential of these compounds in photoactivation processes. Exposure to visible light triggers the formation of benzoxazolines, which can subsequently release carboxylate and phenolate groups. This mechanism offers a novel approach for the controlled release of functional groups, potentially useful in drug delivery systems and material science (Chen & Steinmetz, 2006).
Catalysis and Cross-Coupling Reactions
The modification of nickel(II) pincer complexes by introducing a pyrrolidino group has significantly enhanced catalytic efficiency in cross-coupling reactions of nonactivated secondary alkyl halides. This development illustrates the impact of minor structural changes on catalytic performance, providing a powerful tool for the formation of carbon-carbon bonds, a fundamental process in the synthesis of many organic compounds (Garcia et al., 2016).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
3,3-Dimethyl-2-pyrrolidinone is a derivative of pyrrolidin-2-one, a five-membered lactam present in both natural and synthetic compounds Pyrrolidin-2-one derivatives have been found to interact with various biological targets, contributing to their diverse biological activities .
Mode of Action
It’s known that the pyrrolidine ring, a key structural component of this compound, contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that 3,3-Dimethyl-2-pyrrolidinone may interact with its targets in a stereo-specific manner, leading to changes in the targets’ function.
Biochemical Pathways
Pyrrolidin-2-one derivatives have been associated with a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, antidepressant, and anticonvulsant effects . This suggests that 3,3-Dimethyl-2-pyrrolidinone may influence multiple biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
It’s known that the compound has a molecular weight of 11316, a density of 10223, a melting point of 66°C, and a boiling point of 2119°C . These properties may influence the compound’s bioavailability and pharmacokinetic behavior.
Result of Action
Given the diverse biological activities associated with pyrrolidin-2-one derivatives , it’s likely that 3,3-Dimethyl-2-pyrrolidinone may exert a range of molecular and cellular effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,3-Dimethyl-2-pyrrolidinone. For instance, the compound is a slightly yellow liquid that is soluble in many organic solvents such as alcohols, ethers, and hydrocarbons, and slightly soluble in water . These solubility properties suggest that the compound’s action and efficacy may be influenced by the solvent environment. Additionally, the compound should be stored at 2-8°C , indicating that temperature can affect its stability.
properties
IUPAC Name |
3,3-dimethylpyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-6(2)3-4-7-5(6)8/h3-4H2,1-2H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZVTTRRGCJXGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40408485 | |
Record name | 3,3-dimethyl-2-pyrrolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40408485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-2-pyrrolidinone | |
CAS RN |
4831-43-0 | |
Record name | 3,3-dimethyl-2-pyrrolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40408485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3-dimethylpyrrolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 3,3-Dimethyl-2-pyrrolidinone derivatives in organic synthesis?
A1: 3,3-Dimethyl-2-pyrrolidinone derivatives, specifically (R)-(−)-5-methyl-3,3-dimethyl-2-pyrrolidinone, have been explored as chiral auxiliaries in asymmetric synthesis. [, , , ] This means they can be temporarily incorporated into a molecule to influence the stereochemical outcome of reactions, leading to the preferential formation of one enantiomer over another.
Q2: What specific reactions have been investigated using (R)-(−)-5-methyl-3,3-dimethyl-2-pyrrolidinone as a chiral auxiliary?
A2: The research highlights the application of (R)-(−)-5-methyl-3,3-dimethyl-2-pyrrolidinone in asymmetric aldol and alkylation reactions. [, ] These reactions are fundamental in organic synthesis for forming carbon-carbon bonds stereoselectively, which is crucial in the synthesis of complex natural products and pharmaceuticals.
Q3: How is the (R)-(−)-5-methyl-3,3-dimethyl-2-pyrrolidinone auxiliary introduced and later removed from the target molecule?
A3: While the provided abstracts do not detail the specific synthetic steps, the introduction of chiral auxiliaries like (R)-(−)-5-methyl-3,3-dimethyl-2-pyrrolidinone typically involves a coupling reaction with a suitable functional group in the substrate molecule. After the stereoselective reaction, the auxiliary is cleaved off, often under mild conditions, to afford the desired chiral product. [, , , ]
Q4: What are the advantages of using chiral auxiliaries like (R)-(−)-5-methyl-3,3-dimethyl-2-pyrrolidinone compared to other asymmetric synthesis approaches?
A4: Chiral auxiliaries can offer high stereoselectivity and predictable stereocontrol in reactions. Compared to other asymmetric methods, they may sometimes require milder reaction conditions and can be more cost-effective for certain applications. [, , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.